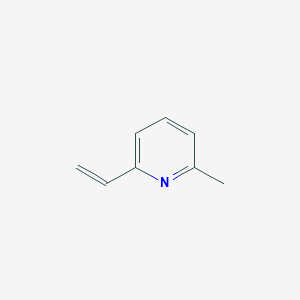
6-Methyl-2-vinylpyridine
Cat. No. B072503
Key on ui cas rn:
1122-70-9
M. Wt: 119.16 g/mol
InChI Key: VMWGBWNAHAUQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05118689
Procedure details


0.254 g (0.797 mmol) of 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride, 0.22 g (1.88 mmol) of 6-methyl-2-vinylpyridine and 0.15 g of sodium acetate were suspended in 3 ml of a mixture of methanol and water (1:1) and the suspension was refluxed for 2 h. The liquid reaction mixture was filtered and the filtrate was concentrated. The obtained residue was purified according to silica gel column chromatography (chloroform:methanol:aqueous ammonia=96:4:0.4). The purified product was converted into its hydrochloride with ethanolic hydrogen chloride and recrystallized from ethanol to obtain 0.285 g (yield: 81%) of the intended compound.
Quantity
0.254 g
Type
reactant
Reaction Step One




[Compound]
Name
mixture
Quantity
3 mL
Type
solvent
Reaction Step Five


Name
intended compound
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].[CH3:2][S:3]([NH:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([CH:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[O:12])=[CH:9][CH:8]=1)(=[O:5])=[O:4].[CH3:21][C:22]1[N:27]=[C:26]([CH:28]=[CH2:29])[CH:25]=[CH:24][CH:23]=1.C([O-])(=O)C.[Na+].CO>O>[ClH:1].[ClH:1].[CH3:21][C:22]1[N:27]=[C:26]([CH2:28][CH2:29][N:16]2[CH2:17][CH2:18][CH:13]([C:11](=[O:12])[C:10]3[CH:9]=[CH:8][C:7]([NH:6][S:3]([CH3:2])(=[O:4])=[O:5])=[CH:20][CH:19]=3)[CH2:14][CH2:15]2)[CH:25]=[CH:24][CH:23]=1 |f:0.1,3.4,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.254 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCNCC2)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC(=N1)C=C
|
Step Three
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
[Compound]
|
Name
|
mixture
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the suspension was refluxed for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The liquid reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|
Outcomes


Product
|
Name
|
intended compound
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.CC1=CC=CC(=N1)CCN1CCC(CC1)C(C1=CC=C(C=C1)NS(=O)(=O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.285 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 150.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
